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Compound of Interest

Compound Name: 3-(3-Methylphenoxy)azetidine

Cat. No.: B1343967

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental spectroscopic data for 3-(3-methylphenoxy)azetidine is not
extensively available in the public domain. The data presented herein is a predictive analysis
based on established spectroscopic principles and data from structurally analogous
compounds. This guide is intended to provide a foundational understanding of the expected
spectroscopic characteristics and the methodologies for their acquisition.

Introduction

3-(3-Methylphenoxy)azetidine is a small organic molecule featuring a four-membered
azetidine ring linked to a meta-methylphenoxy group via an ether bond. Azetidine derivatives
are of significant interest in medicinal chemistry due to their unique conformational properties
and their role as bioisosteres for other functional groups. A thorough understanding of the
spectroscopic properties of 3-(3-methylphenoxy)azetidine is crucial for its synthesis,
characterization, and application in drug discovery and development.

This technical guide provides a detailed overview of the predicted spectroscopic data for 3-(3-
methylphenoxy)azetidine, including Nuclear Magnetic Resonance (NMR) spectroscopy,
Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines generalized
experimental protocols for obtaining this data and presents a logical workflow for the structural
elucidation of this compound.
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Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for 3-(3-
methylphenoxy)azetidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

Table 1: Predicted *H NMR Spectroscopic Data for 3-(3-Methylphenoxy)azetidine

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~7.15 t 1H Ar-H (meta)
~6.70 - 6.80 m 3H Ar-H (ortho, para)
~4.90 m 1H O-CH (azetidine ring)
~4.20 t 2H CH: (azetidine ring)
~3.90 t 2H CHz (azetidine ring)
~2.50 (broad s) s 1H NH
~2.30 S 3H Ar-CHs

Solvent: CDCIs, Reference: TMS at 0.00 ppm

Table 2: Predicted 13C NMR Spectroscopic Data for 3-(3-Methylphenoxy)azetidine
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Chemical Shift (6) ppm

Assignment

~158.0 Ar-C (ipso, attached to O)
~139.5 Ar-C (ipso, attached to CHs)
~129.0 Ar-CH (meta)

~122.0 Ar-CH (para)

~116.0 Ar-CH (ortho)

~112.0 Ar-CH (ortho)

~70.0 O-CH (azetidine ring)

~50.0 CH: (azetidine ring)

~21.5 Ar-CHs

Solvent: CDCIs, Reference: CDCls at 77.16 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for 3-(3-Methylphenoxy)azetidine

Wavenumber (cm—?) Intensity Assignment

~3350 Medium, Broad N-H Stretch

~3050 Medium Aromatic C-H Stretch
~2950, ~2870 Medium Aliphatic C-H Stretch
~1600, ~1580 Strong C=C Aromatic Ring Stretch
~1240 Strong Aryl-O Stretch (Asymmetric)
~1040 Strong C-N Stretch
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a molecule. For 3-(3-methylphenoxy)azetidine (C10H13NO), the predicted monoisotopic
mass is 163.0997 g/mol .[1]

Table 4: Predicted Mass Spectrometry Data for 3-(3-Methylphenoxy)azetidine

Adduct mlz
[M+H]* 164.1070
[M+Na]* 186.0889

lonization Mode: Electrospray lonization (ESI), Positive

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data for 3-
(3-methylphenoxy)azetidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Objective: To determine the carbon-hydrogen framework of the molecule.

 Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband
probe.

e Sample Preparation:
o Weigh approximately 5-10 mg of the purified compound.

o Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCI3) in a
standard 5 mm NMR tube.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the
solvent does not contain a reference.

e 'H NMR Acquisition:
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[e]

Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

o

Shim the magnetic field to achieve optimal homogeneity.

[¢]

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

[¢]

Process the resulting Free Induction Decay (FID) with a Fourier transform.

[e]

Phase the spectrum and calibrate the chemical shift scale to the reference signal.

o

Integrate the peaks to determine the relative number of protons.

e 13C NMR Acquisition:

o

Using the same sample, switch the spectrometer to the carbon channel.

[¢]

Acquire a proton-decoupled 13C spectrum.

[e]

A larger number of scans will be required due to the low natural abundance of 13C.

Process the FID and calibrate the chemical shift scale using the solvent peak.

[e]

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Objective: To identify the functional groups present in the molecule.

e Instrumentation: An FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR)
accessory.

o Sample Preparation (ATR method):
o Ensure the ATR crystal is clean.
o Place a small amount of the sample directly onto the crystal.
o Apply pressure to ensure good contact between the sample and the crystal.

o Data Acquisition:
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o Collect the spectrum, typically by co-adding and averaging 16 to 32 scans.
o The data is collected over a range of 4000 to 400 cm™1.

o The resulting spectrum plots absorbance or transmittance versus wavenumber.

Mass Spectrometry (MS)

o Objective: To determine the molecular weight and elemental formula of the molecule.

 Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an

electrospray ionization (ESI) source.
e Sample Preparation:

o Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol or acetonitrile.
o Data Acquisition:
o Infuse the sample solution into the ESI source.

o Acquire the spectrum in positive ion mode to observe protonated molecules ([M+H]*) and
other adducts like [M+Na]*.

o The high-resolution measurement allows for the determination of the accurate mass,
which can be used to calculate the elemental formula.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the structural elucidation of a novel
small molecule like 3-(3-methylphenoxy)azetidine using various spectroscopic techniques.
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Caption: General workflow for the spectroscopic analysis of 3-(3-methylphenoxy)azetidine.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1343967?utm_src=pdf-body-img
https://www.benchchem.com/product/b1343967?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

This technical guide provides a predictive yet comprehensive overview of the spectroscopic
data for 3-(3-methylphenoxy)azetidine. The tabulated predicted NMR, IR, and MS data, along
with the detailed experimental protocols, serve as a valuable resource for researchers involved
in the synthesis and characterization of this and related azetidine derivatives. The provided
workflow diagram offers a clear and logical approach to the structural elucidation of such
compounds. As with any predictive data, experimental verification is essential for definitive
structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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